DLinDAP - 1019000-51-1

DLinDAP

Catalog Number: EVT-265795
CAS Number: 1019000-51-1
Molecular Formula: C41H73NO4
Molecular Weight: 644 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DLinDAP is an ionizable cationic lipid useful for SiRNA delivery.
Source and Classification

DLinDAP belongs to a class of compounds known as ionizable lipids. These lipids are crucial in formulating lipid nanoparticles, which are increasingly used in therapeutic applications, especially in the field of RNA-based therapies. Ionizable lipids facilitate the encapsulation of nucleic acids and enhance cellular uptake through endocytosis. The classification of DLinDAP is based on its structural characteristics and functional properties that allow it to form stable lipid nanoparticles.

Synthesis Analysis

Methods and Technical Details

The synthesis of DLinDAP typically involves several chemical reactions that create the desired lipid structure. The process may include:

  1. Synthesis of Linoleic Acid Derivatives: The linoleic acid moieties are synthesized through standard organic chemistry techniques.
  2. Formation of the Amine Bond: The dimethylamino group is introduced via amination reactions.
  3. Esterification: The final step involves esterifying the linoleic acid derivatives with the dimethylamino-containing backbone to yield DLinDAP.

The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

DLinDAP has a distinct molecular structure characterized by:

  • Backbone: A propane core with two ester-linked linoleic acid tails.
  • Functional Groups: A dimethylamino group that imparts cationic properties.

The molecular formula for DLinDAP is C24H45NC_{24}H_{45}N, with a molecular weight of approximately 367.6 g/mol. Its structure allows it to interact favorably with nucleic acids, facilitating their encapsulation within lipid nanoparticles.

Chemical Reactions Analysis

Reactions and Technical Details

DLinDAP participates in various chemical reactions that are critical for its application in lipid nanoparticles:

  1. Formation of Lipid Nanoparticles: DLinDAP can self-assemble with other lipids (e.g., phospholipids and cholesterol) in organic solvents to form lipid nanoparticles when mixed with an aqueous phase containing nucleic acids.
  2. Interactions with Nucleic Acids: The cationic nature of DLinDAP allows it to electrostatically interact with negatively charged nucleic acids, facilitating their encapsulation.

These reactions are often monitored using techniques such as dynamic light scattering to assess particle size and zeta potential measurements to evaluate stability.

Mechanism of Action

Process and Data

The mechanism of action for DLinDAP in lipid nanoparticles involves several key steps:

  1. Encapsulation: Upon mixing with nucleic acid solutions, DLinDAP facilitates the encapsulation of these molecules within lipid nanoparticles.
  2. Cellular Uptake: The positively charged lipid nanoparticles enhance cellular uptake through endocytosis.
  3. Endosomal Escape: Once inside the cell, the ionizable lipids can disrupt endosomal membranes, allowing for the release of nucleic acids into the cytoplasm.

Studies indicate that while DLinDAP forms stable nanoparticles, its efficiency in promoting endosomal escape may be lower compared to other ionizable lipids like DLinDMA or DLinKC2-DMA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DLinDAP exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in aqueous environments at neutral pH.
  • Stability: The stability of DLinDAP-containing formulations can be influenced by environmental factors such as pH and ionic strength.
  • pK_a Value: The apparent pK_a value of DLinDAP is crucial for its performance in vivo; it typically lies between 6-7, which affects its ionization state at physiological pH .

These properties are essential for optimizing its use in therapeutic applications.

Applications

Scientific Uses

DLinDAP is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids in therapeutic contexts, including:

  • Gene Silencing: It has been tested as a component in formulations designed to deliver small interfering RNA for gene silencing applications.
  • Vaccine Development: Lipid nanoparticles containing DLinDAP are explored for mRNA vaccine delivery systems due to their ability to protect RNA from degradation and enhance cellular uptake.
  • Gene Therapy: Its use extends to gene therapy approaches where efficient delivery of therapeutic genes is required.
Introduction to DLinDAP in Nucleic Acid Delivery Systems

Historical Development of Ionizable Cationic Lipids for LNP Formulations

The development of ionizable cationic lipids represents a methodical progression from simple cationic liposomes to sophisticated, pH-responsive systems optimized for nucleic acid delivery:

  • First-generation cationic lipids (1990s): Early cationic lipids like DOTMA and DOTAP featured permanently charged headgroups that facilitated nucleic acid complexation through electrostatic interactions. These formed lipoplexes with DNA/siRNA but exhibited significant toxicity and serum instability, limiting their therapeutic utility [5] [10].

  • Ionizable lipid innovation (early 2000s): DLinDAP emerged alongside DODAP as part of the second-generation ionizable lipids designed to overcome toxicity limitations. These lipids introduced a critical design principle: pH-dependent charge modulation. Their tertiary amine groups remain neutral at physiological pH (reducing toxicity and opsonization) but acquire positive charge in acidic environments (enabling nucleic acid complexation during formulation and endosomal escape afterward) [3] [10].

  • Structural optimization era: DLinDAP specifically evolved from DODAP through tail modification, replacing oleate chains (C18:1) with dilinoleate (C18:2) to enhance membrane fluidity and endosomal escape capabilities. This modification demonstrated the profound impact of acyl chain unsaturation on delivery efficiency. However, DLinDAP's ester linkages proved susceptible to hydrolysis in biological environments, limiting its stability and in vivo performance [3] [10].

  • Transition to stable linkers: The limitations of DLinDAP directly motivated the development of hydrolysis-resistant analogs featuring ether bonds (DLinDMA) and later, ketal-containing structures (DLin-KC2-DMA). These innovations marked a shift toward biostable linkers that maintained the beneficial properties of unsaturated tails while enhancing metabolic stability [3] [10].

Table 1: Evolutionary Timeline of Key Ionizable Lipids Preceding and Succeeding DLinDAP

LipidYearCore InnovationLimitations
DODAPLate 1990sFirst ionizable lipid with pH-dependent chargeLow potency, limited in vivo efficacy
DLinDAPEarly 2000sIntroduction of di-linoleyl chains for enhanced membrane fusionEster bond hydrolysis, moderate stability
DLinDMAMid-2000sEther bonds replacing esters for enhanced stabilitySuboptimal endosomal escape efficiency
DLin-KC2-DMA2008Ketal linker enabling optimized pKa and fusogenicityComplex synthesis pathway
DLin-MC3-DMA2010Carboxylate linker with optimized pKa (6.4-6.6)Clinical hepatotoxicity at high doses

Role of DLinDAP in Advancing siRNA-LNP Therapeutics

DLinDAP played several instrumental roles in establishing design principles for effective siRNA-LNP systems, despite its suboptimal in vivo performance:

  • Proof-of-concept for unsaturated tails: As the first ionizable lipid incorporating dilinoleyl moieties (C18:2), DLinDAP demonstrated that polyunsaturated fatty acid chains significantly enhance membrane fusion potential compared to mono-unsaturated analogs like DODAP. This structural feature promotes the formation of non-bilayer phases during endosomal acidification, a critical mechanism for endosomal escape. Studies showed DLinDAP-containing LNPs achieved approximately 40% higher cellular uptake in antigen-presenting cells compared to DODAP formulations, though gene silencing remained modest [3].

  • Revealing encapsulation-stability tradeoffs: DLinDAP-based LNPs achieved encapsulation efficiencies of 85-90% for siRNA when formulated with helper lipids (DSPC, cholesterol, PEG-lipid) using ethanol injection methods. However, accelerated stability testing revealed rapid siRNA leakage (25-30% over 24 hours in serum) directly linked to ester bond hydrolysis. This highlighted the critical need for chemically stable linkers between hydrophobic tails and ionizable heads [3] [10].

  • Cellular tropism studies: Comparative evaluation of DLinDAP-LNPs against successors revealed its reduced hepatocyte targeting but surprising affinity for immune cells. In primary bone marrow-derived macrophages (bmMΦ) and dendritic cells (bmDCs), DLinDAP formulations showed measurable but suboptimal uptake (approximately 50% of DLin-KC2-DMA levels). Crucially, confocal microscopy demonstrated that DLinDAP-LNPs predominantly retained siRNA in punctate endosomal compartments with minimal cytosolic release, explaining their low silencing efficiency (<20% GAPDH silencing at 5 µg/mL siRNA) [3].

Table 2: Performance Comparison of DLinDAP Against Contemporary Ionizable Lipids in siRNA Delivery

ParameterDLinDAPDLinDMADLin-KC2-DMADLin-MC3-DMA
Chemical BondsEster-linkedEther-linkedKetal-linkedCarboxylate ester
Apparent pKa~7.0-7.56.7-6.96.3-6.56.4-6.6
siRNA Encapsulation Efficiency85-90%90-95%>95%>95%
In Vitro Gene Silencing (ED₅₀)> 5 µg/mL0.8-1.0 µg/mL0.1 µg/mL0.01-0.05 µg/mL
Endosomal Escape EfficiencyLowModerateHighVery High
Key LimitationHydrolysis susceptibilitySuboptimal pKaManufacturing complexityDose-dependent toxicity

Key Milestones in Structural Optimization of Lipid Nanoparticle Components

The limitations observed with DLinDAP directly catalyzed systematic structure-activity relationship (SAR) studies that transformed LNP design:

  • Linker chemistry revolution: DLinDAP's ester vulnerability spurred development of hydrolysis-resistant alternatives. DLinDMA replaced ester bonds with stable ether linkages, dramatically improving metabolic stability. This was followed by DLin-KC2-DMA, incorporating a ketal-containing linker that provided both stability and optimal pKa tuning. The latter demonstrated a 100-fold improvement in potency over DLinDAP in hepatocyte silencing models [3] [10].

  • pKa optimization breakthrough: Studies comparing DLinDAP (pKa ~7.0-7.5) with optimized lipids revealed the critical importance of apparent pKa in the 6.2-6.8 range. Jayaraman et al.'s landmark study established that LNPs with pKa 6.4-6.6 (like DLin-MC3-DMA) achieve maximal hepatocyte transfection through enhanced ApoE adsorption and LDL receptor-mediated uptake. DLinDAP's higher pKa resulted in excessive surface charge in circulation, accelerating clearance and reducing target accumulation [10].

  • Helper lipid synergies: Research with DLinDAP-containing LNPs revealed unexpected cholesterol-dependent effects. At 35-40 mol%, cholesterol significantly improved DLinDAP-LNP stability against aggregation but could not compensate for poor endosomal escape. Optimal DSPC content (10-15 mol%) was found essential for forming stable, monodisperse particles, a principle maintained in modern LNP formulations [3] [10].

  • Manufacturing process refinements: The microfluidic mixing technique developed for DLinDAP and contemporaries enabled precise control over particle size (70-100 nm) and low polydispersity (PDI <0.2). This method allowed reproducible encapsulation of nucleic acids by rapid mixing of lipids in ethanol with siRNA in acidic buffer (pH 4.0), where DLinDAP's protonated form facilitated complexation. These processes became foundational for later GMP-scale production [5] [10].

Properties

CAS Number

1019000-51-1

Product Name

DLinDAP

IUPAC Name

[3-(dimethylamino)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C41H73NO4

Molecular Weight

644 g/mol

InChI

InChI=1S/C41H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,39H,5-12,17-18,23-38H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

HCAJCMUKLZSPFT-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Solubility

Soluble in DMSO

Synonyms

DLinDAP; D-LinDAP; D-Lin-DAP;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.